methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate
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Overview
Description
Methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of indazole, which is a heterocyclic compound that contains a nitrogen atom in the ring structure. The trifluoromethyl group in this compound makes it highly lipophilic, which allows it to penetrate cell membranes easily.
Mechanism of Action
The mechanism of action of methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate is not fully understood, but it is believed to work by inhibiting the activity of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acid residues in proteins, thereby regulating their activity. By inhibiting the activity of protein kinases, this compound can affect various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases such as ERK1/2, JNK, and p38 MAPK. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Advantages and Limitations for Lab Experiments
Methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate has several advantages for lab experiments. It is a highly lipophilic compound that can easily penetrate cell membranes, making it suitable for studying intracellular signaling pathways. It is also a fluorescent probe that can be used to study the binding of small molecules to proteins and nucleic acids. However, this compound has some limitations as well. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. Additionally, this compound has not been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for the study of methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate. One direction is to further explore its anticancer activity and its mechanism of action. Another direction is to study its effects on other cellular processes such as autophagy and DNA repair. Additionally, this compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it more suitable for clinical use. Finally, this compound can be used as a tool to study the role of protein kinases in various diseases such as Alzheimer's disease and diabetes.
Synthesis Methods
The synthesis of methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate involves the reaction of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in high yield after purification by column chromatography.
Scientific Research Applications
Methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate has been used in various scientific research studies due to its unique properties. It has been shown to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of protein kinases in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been used as a fluorescent probe to study the binding of small molecules to proteins and nucleic acids.
properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)10(15-16)11(12,13)14/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWXUSDUHJVSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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